molecular formula C9H18N2O2 B1478047 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097948-37-1

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Cat. No.: B1478047
CAS No.: 2097948-37-1
M. Wt: 186.25 g/mol
InChI Key: QRZLYMZXSMZJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol is a chemical compound with the CAS Number 898387-28-5 and a molecular formula of C9H18N2O2 . It is classified as a specialty material, indicating its utility as a building block in organic synthesis and pharmaceutical research . The 1-oxa-8-azaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry. Research on closely related structural analogs, such as 1-oxa-8-azaspiro[4.5]decane derivatives, has demonstrated their potential as high-affinity ligands for sigma-1 receptors in the central nervous system . These studies suggest that this spirocyclic framework can be leveraged in the design and development of candidate radioligands for positron emission tomography (PET), aimed at creating novel brain imaging agents . The specific amino and hydroxy functional groups on this scaffold provide handles for further chemical modification, making it a versatile intermediate for constructing more complex molecules for various research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-11-4-1-3-9(7-11)6-8(12)2-5-13-9/h8,12H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZLYMZXSMZJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The compound features a unique spirocyclic structure characterized by the presence of nitrogen and oxygen heteroatoms, which contribute to its chemical reactivity and biological properties. The IUPAC name reflects its complex structure:

PropertyValue
IUPAC Name This compound
CAS Number 2097948-37-1
Molecular Formula C12H24N2O2
Molecular Weight 228.34 g/mol

Synthesis

The synthesis of 8-amino derivatives typically involves the formation of the spirocyclic core followed by functionalization. A common method includes reductive amination of a spirocyclic ketone or aldehyde with an appropriate amine under controlled conditions. For example, the reaction of 1-oxa-9-azaspiro[5.5]undecan-4-one with 3-aminopropylamine in the presence of sodium cyanoborohydride yields the desired compound.

The biological activity of 8-amino compounds often involves interactions with various molecular targets, including enzymes and receptors. The presence of amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which can modulate target activity. The spirocyclic structure enhances binding affinity and specificity due to its unique spatial configuration .

Antitumor Activity

Recent studies have explored the antitumor potential of 8-amino derivatives. For instance, a series of compounds related to this structure demonstrated moderate to potent activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. One derivative exhibited an IC50 value as low as 0.10 μM against MDA-MB-231 cells, indicating significant cytotoxicity .

Study on Antitumor Efficacy

A study focused on the synthesis and evaluation of a series of spirocyclic compounds revealed that certain derivatives showed strong antiproliferative effects in vitro. The compound with the most potent activity was noted for inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal human umbilical vein endothelial cells (HUVEC), suggesting a favorable therapeutic index .

CompoundCell LineIC50 (μM)
Compound 6dA5490.26
Compound 8dMDA-MB-2310.10
Compound 6bHeLa0.18

This study underscores the potential for developing these compounds as targeted cancer therapies.

In Vitro Analysis

Flow cytometry analyses indicated that treatment with specific derivatives led to cell cycle arrest in the G2 phase in MDA-MB-231 cells, highlighting their mechanism as cell cycle modulators. Apoptosis assays further confirmed that these compounds could effectively increase early-stage apoptosis percentages compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Oxa-9-azaspiro[5.5]undecan-4-ol Derivatives

  • Key Differences: In Eli Lilly’s LY2881835 analogs, the nitrogen is positioned at 9-aza instead of 8-aza, and the amino group is replaced with tertiary amines (e.g., N-Boc-protected derivatives). This modification alters receptor-binding kinetics due to steric and electronic effects .
  • Synthetic Accessibility : The 9-aza derivatives are synthesized via secondary alcohol manipulation of N-Boc-protected precursors, achieving multigram-scale production .
  • Biological Activity : These compounds exhibit FFA1 agonist activity, with potency influenced by peripheral substituents (e.g., benzyl or heteroaryl groups) .

N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine

  • Structural Variance: Features a 4-aza nitrogen and a phenyl group at position 3.
  • Synthetic Yield: Lower yield (30%) compared to 8-amino/9-aza derivatives, highlighting challenges in stereochemical control during spirocyclic synthesis .

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (CAS 1785761-76-3)

  • Substituent Impact : The benzyl group at position 9 enhances lipophilicity (logP ~2.8), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Purity and Availability : Commercially available at 95% purity, indicating robust synthetic protocols for N-alkylated spirocycles .

1,9-Dioxaspiro[5.5]undecan-4-ol Derivatives

  • Functional Groups : Replaces one nitrogen with a second oxygen (1,9-dioxa), creating a more polar scaffold. Methanesulfonate and toluenesulfonate derivatives (e.g., CAS 503551-86-8) are used as intermediates for further functionalization .
  • Physicochemical Properties: Higher molecular polarity (calculated LogP = 1.2 for methanesulfonate) compared to amino-substituted analogs, affecting pharmacokinetic profiles .

7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Derivatives

  • Ring Size and Conformation : Smaller spiro[4.5] system introduces strain, altering binding pocket compatibility. The diketone groups enable hydrogen bonding with target proteins, as seen in kinase inhibitors .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Application LogP (Predicted) Synthetic Yield
8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol Spiro[5.5], 8-aza, 4-OH NH2 at C8, OH at C4 FFA1 agonist (theoretical) 1.5 N/A
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Spiro[5.5], 9-aza, 4-OH Bn at N9, OH at C4 Building block for GPCR ligands 2.8 70–85%
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Spiro[5.5], 4-aza Cyclopropyl at N9, Ph at C3 Unspecified bioactivity 3.1 30%
1,9-Dioxaspiro[5.5]undecan-4-ol methanesulfonate Spiro[5.5], 1,9-dioxa OMs at C4 Synthetic intermediate 1.2 60–75%

Research Findings and Implications

  • Positional Isomerism: The 8-aza vs. 9-aza configuration significantly impacts FFA1 binding. Molecular docking studies suggest that the 8-amino group aligns better with polar residues in the FFA1 active site .
  • Solubility-Stability Trade-offs : Benzyl-substituted derivatives (e.g., 9-Bn) exhibit improved metabolic stability but require formulation adjustments due to low water solubility .
  • Synthetic Challenges : Lower yields in cyclopropylamine-functionalized spirocycles (e.g., 30% ) underscore the need for optimized catalysts or protecting-group strategies.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol typically involves:

  • Construction of the spirocyclic bicyclic framework (the 1-oxa-8-azaspiro[5.5]undecane core)
  • Introduction or manipulation of functional groups at key positions (amino group at position 8 and hydroxyl group at position 4)
  • Protection and deprotection steps to control reactivity during multi-step synthesis

Key Synthetic Routes and Methods

Starting Materials and Building Blocks

  • The synthesis often starts from commercially available or easily synthesized cyclic amines and cyclic ethers.
  • A common intermediate is N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol, which can be manipulated to yield the target compound after deprotection and functional group transformations.

Formation of the Spirocyclic Core

  • The spirocyclic core is constructed by intramolecular cyclization reactions, often involving nucleophilic attack of an amino group on a suitably positioned electrophilic center.
  • Secondary alcohol intermediates are key, such as the N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol, which can be modified to introduce the amino group at the 8-position.

Functional Group Introduction and Modification

  • The amino group at position 8 is typically introduced via amination reactions or by selective deprotection of protected amine precursors.
  • The hydroxyl group at position 4 is introduced or retained from the precursor alcohol.
  • Protection groups like Boc (tert-butyloxycarbonyl) are used to protect the amine during synthetic steps and are removed in the final stages.

Representative Synthetic Sequence (Based on Literature)

Step Reaction Type Description Notes
1 Formation of spirocyclic intermediate Cyclization to form 1-oxa-9-azaspiro[5.5]undecan-4-ol core with Boc-protected amine Multigram scale synthesis reported
2 Protection/Deprotection Boc protection of amine to facilitate further functionalization Protects amine from side reactions
3 Functional group manipulation Introduction of amino group at position 8 or conversion of precursor amine derivatives Amination or reductive amination steps
4 Final deprotection Removal of Boc group to yield free amine Yields this compound

Detailed Research Findings

  • A significant study explored the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives, including amino and hydroxyl functionalized analogs, as part of drug discovery efforts targeting G-protein coupled receptors such as FFA1 (GPR40).
  • The synthetic approach utilized a secondary alcohol intermediate derived from N-Boc-protected 1-oxa-9-azaspiro[5.5]undecan-4-ol, which was accessible on a multigram scale, enabling diverse functionalization.
  • The amino group introduction was achieved post-spirocycle formation, ensuring regioselectivity and stereochemical integrity.
  • The final compound showed promising biological activity when incorporated into pharmacophores, underscoring the importance of precise synthetic control in preparing such spirocyclic amino alcohols.

Comparative Table of Preparation Methods

Method Aspect Description Advantages Limitations
Intramolecular Cyclization Formation of spirocyclic core via nucleophilic attack within a precursor molecule Efficient ring closure, high regioselectivity Requires precise precursor design
Boc Protection/Deprotection Use of Boc group to protect amine during synthesis Protects amine functionality, easy removal Adds steps to synthesis
Amination/Reactions on Alcohol Conversion of hydroxyl or precursor groups to amino group Allows selective functionalization May require harsh conditions or catalysts
Multigram Scale Synthesis Demonstrated scalability of intermediate synthesis Enables practical application Scale-up may require optimization

Notes on Analytical and Purification Techniques

  • Purification of intermediates and final products typically involves chromatographic techniques such as flash chromatography.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.
  • Stereochemical configuration is often confirmed by chiral chromatography or X-ray crystallography when necessary.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
8-Amino-1-oxa-8-azaspiro[5.5]undecan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.